1',2'-diepi-ent-Ticagrelor-d7
CAS No.:
Cat. No.: VC0210286
Molecular Formula: C₂₃H₂₁D₇F₂N₆O₄S
Molecular Weight: 529.61
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₂₁D₇F₂N₆O₄S |
---|---|
Molecular Weight | 529.61 |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Data
1',2'-diepi-ent-Ticagrelor-d7 possesses defined chemical properties that are essential for its research applications. The compound's key properties are summarized in the following table:
The molecular structure of 1',2'-diepi-ent-Ticagrelor-d7 contains several functional groups including hydroxyl groups, a triazolopyrimidine core, and a thioether linkage. The compound also features a cyclopentane ring with specific stereochemistry, a cyclopropyl group, and a difluorophenyl moiety, all contributing to its complex three-dimensional structure and specific research applications .
Structural Representation
The structure of 1',2'-diepi-ent-Ticagrelor-d7 can be represented using specialized chemical notation systems that capture its stereochemistry and atomic connectivity. The SMILES notation for the compound is:
O[C@H]1C@HO
This complex notation encodes the specific three-dimensional arrangement of atoms, including the seven deuterium atoms (represented as [2H]) in the propyl chain attached to the sulfur atom. The chirality markers (@H) indicate specific stereochemical configurations at various carbon centers, reflecting the "diepi-ent" nature of this compound compared to standard ticagrelor .
Comparative Analysis with Standard Ticagrelor
Structural Differences
1',2'-diepi-ent-Ticagrelor-d7 differs from standard ticagrelor in three key aspects:
These structural differences create a distinct chemical entity that maintains similar physiochemical properties to standard ticagrelor but can be differentiated through analytical techniques such as mass spectrometry, making it valuable for research applications .
Research Applications and Significance
Analytical Chemistry Applications
1',2'-diepi-ent-Ticagrelor-d7 serves as an important tool in analytical chemistry, particularly for the development and validation of methods for detecting and quantifying ticagrelor in biological samples. The deuterium labeling creates a mass shift that can be precisely detected using mass spectrometry, while maintaining almost identical chromatographic behavior to the non-deuterated compound .
This property makes 1',2'-diepi-ent-Ticagrelor-d7 particularly valuable as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. When added to biological samples at a known concentration, it allows for accurate quantification of ticagrelor levels while compensating for variations in sample preparation and instrument response .
The high isotopic enrichment (>95%) ensures minimal interference from naturally occurring isotopes, improving the accuracy of analytical methods . The stereochemical differences ("diepi-ent") may also provide subtle chromatographic separation from the parent compound when needed for specific analytical challenges.
The seven deuterium atoms incorporated into the propyl chain create a stable isotopic signature that enables precise tracking and quantification in complex biological matrices. Meanwhile, the modified stereochemistry ("diepi-ent") creates a distinct chemical entity that can serve as a reference standard, control, or comparative tool in various research contexts.
As pharmaceutical research continues to advance, specialized compounds like 1',2'-diepi-ent-Ticagrelor-d7 will remain important for developing analytical methods, understanding drug metabolism, and exploring structure-activity relationships that ultimately contribute to the development of safer and more effective medications for treating cardiovascular conditions.
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